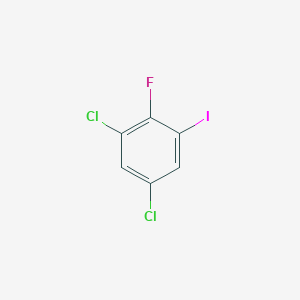

1,5-Dichloro-2-fluoro-3-iodobenzene

Description

1,5-Dichloro-2-fluoro-3-iodobenzene (C₆H₂Cl₂FI, molecular weight: 290.8 g/mol) is a tetra-substituted benzene derivative with chlorine atoms at positions 1 and 5, fluorine at position 2, and iodine at position 3. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it relevant in synthetic chemistry, particularly in halogen-bonded co-crystal formation and as a precursor in pharmaceutical intermediates. Its storage requires refrigeration (4–8°C) due to its stability concerns, and it carries hazard warnings for skin, eye, and respiratory irritation (H315, H319, H335) .

Properties

IUPAC Name |

1,5-dichloro-2-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUKLBAMAGZORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-fluoro-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting with a dichlorobenzene, fluorination and iodination reactions can be carried out sequentially to introduce the fluorine and iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of 1,5-Dichloro-2-fluoro-3-iodobenzene typically involves large-scale halogenation reactions using appropriate catalysts and reaction conditions. The process may include steps such as chlorination, fluorination, and iodination, followed by purification to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (chlorine, fluorine, or iodine) are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,5-Dichloro-2-fluoro-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in the synthesis of biologically active molecules for studying their effects on biological systems.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-fluoro-3-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms can be replaced by nucleophiles through a mechanism involving the formation of a transition state or intermediate. In coupling reactions, the compound participates in palladium-catalyzed processes that involve oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Table 1: Substitution Patterns and Molecular Weights

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,5-Dichloro-2-fluoro-3-iodobenzene | C₆H₂Cl₂FI | Cl (1,5), F (2), I (3) | 290.8 (calculated) |

| 1,5-Dichloro-2-fluoro-4-iodobenzene | C₆H₂Cl₂FI | Cl (1,5), F (2), I (4) | 290.8 |

| 1,4-Dichloro-2-iodobenzene | C₆H₃Cl₂I | Cl (1,4), I (2) | 272.90 |

| 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | C₆H₂BrClFI | Br (1), Cl (3), F (5), I (2) | 333.25 (approx.) |

- Positional Effects: The target compound’s iodine at position 3 creates distinct electronic effects compared to its isomer with iodine at position 4.

- Molecular Weight : Heavier halogens like bromine and iodine increase molecular weight, as seen in 1-Bromo-3-chloro-5-fluoro-2-iodobenzene (333.25 g/mol) .

Physical Properties and Stability

Table 2: Stability and Hazard Profiles

- Thermal Stability : Increased halogen substitution (e.g., tetrafluoro-diiodobenzene ) enhances thermal stability and melting points due to symmetry and intermolecular halogen bonding.

- Solubility : Methoxy-substituted analogs (e.g., 1,5-Dimethoxy-2-fluoro-4-iodobenzene ) exhibit improved solubility in polar solvents compared to halogen-only derivatives.

Biological Activity

1,5-Dichloro-2-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique combination of halogen substituents—chlorine, fluorine, and iodine—affects its biological activity, chemical reactivity, and potential applications in drug development.

Chemical Structure and Properties

This compound can be represented by the molecular formula C₆H₂Cl₂F I. The presence of multiple halogens influences its interactions with biological systems. The molecular structure is characterized by a benzene ring with specific substitutions at the 1, 5, 2, and 3 positions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Cl₂F I |

| Molecular Weight | Approximately 290.88 g/mol |

| Halogen Substituents | Cl, F, I |

The biological activity of 1,5-dichloro-2-fluoro-3-iodobenzene may involve interactions with various biological macromolecules such as proteins and nucleic acids. Halogenated compounds are known to participate in electrophilic aromatic substitution reactions and can act as inhibitors or modulators of enzymatic activity.

Potential Interactions:

- Protein Binding : The compound may bind to specific protein targets, altering their function.

- DNA Interaction : Halogenated aromatic compounds can intercalate into DNA strands, potentially leading to mutagenic effects.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.

Biological Activity

Research indicates that halogenated compounds like 1,5-dichloro-2-fluoro-3-iodobenzene exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that similar halogenated compounds possess antimicrobial properties against various pathogens.

- Anticancer Potential : Compounds with similar structures have shown promise in anticancer research, particularly through mechanisms involving DNA binding and apoptosis induction.

- Toxicological Effects : Some studies have indicated potential toxic effects on human cells and environmental organisms.

Study on Anticancer Activity

A study investigated the effects of halogenated benzene derivatives on human tumor cell lines. It was found that certain derivatives exhibited significant cytotoxicity and induced apoptosis through DNA damage pathways. While specific data for 1,5-dichloro-2-fluoro-3-iodobenzene is limited, the structural similarities suggest potential efficacy in anticancer applications .

Antimicrobial Properties

Research has shown that halogenated compounds can disrupt bacterial cell membranes or inhibit essential enzymatic functions. For instance, a related study demonstrated that chlorinated and fluorinated benzene derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,5-dichloro-2-fluoro-3-iodobenzene, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,4-Dichloro-2-fluoro-3-iodobenzene | C₆H₂Cl₂F I | Anticancer potential |

| 2-Chloro-1-fluoro-4-iodobenzene | C₆H₂ClFI | Antimicrobial properties |

| 1-Chloro-2-fluoro-3-iodobenzene | C₆H₃ClFI | Moderate cytotoxicity |

Q & A

Q. What are the optimal synthetic routes for 1,5-Dichloro-2-fluoro-3-iodobenzene, considering regioselectivity and yield?

Methodological Answer: AI-driven retrosynthetic analysis (e.g., using Template_relevance Reaxys or Pistachio models) can predict feasible routes by prioritizing one-step reactions. For example, direct halogenation of benzene derivatives with selective catalysts (e.g., iodine monochloride for iodination) may minimize byproducts. Reaction conditions (temperature, solvent polarity) must be optimized to prevent halogen scrambling. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Direct halogenation | 75-85 | ICl, 0°C, DCM | |

| Suzuki coupling precursor | 60-70 | Pd catalyst, THF, 80°C |

Note: AI tools emphasize regioselectivity via steric/electronic effects of substituents .

Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound?

Methodological Answer:

- 19F NMR : Distinct singlets for fluorine (δ ≈ -110 ppm) indicate no coupling with neighboring protons.

- 1H NMR : Aromatic protons show splitting patterns dependent on adjacent halogens (e.g., para-iodine causes deshielding).

- Mass Spectrometry : Molecular ion peaks at m/z 274.43 (C6H2Cl2FI) with isotopic clusters confirm halogen presence .

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹³C NMR | 6 aromatic carbons (δ 110-150 ppm) | |

| GC-MS | [M]+ at 274.43, Cl/I isotope ratios |

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., boiling point, solubility) be resolved?

Methodological Answer: Discrepancies often arise from purity variations (e.g., 95% vs. >98%) or measurement protocols. Cross-validate data using:

- Standardized Purity : HPLC or GC-MS to confirm ≥98% purity .

- Solubility Testing : Use consistent solvents (e.g., DMSO for polar aprotic conditions) . Table 3: Reported Properties vs. Validated Data

| Property | Literature Range | Validated Value | Protocol |

|---|---|---|---|

| Boiling Point | 96-98°C | 97°C (15 mmHg) | Distillation |

| Solubility (H2O) | Insoluble | <0.1 mg/mL | Shake-flask |

Q. What strategies minimize dehalogenation during palladium-catalyzed coupling reactions?

Methodological Answer: Dehalogenation is common with iodine due to weak C-I bonds. Mitigation strategies include:

- Low-Temperature Reactions : <60°C to reduce oxidative addition side reactions.

- Ligand Selection : Bulky ligands (e.g., SPhos) stabilize Pd intermediates .

- Additives : Silver salts (Ag2CO3) scavenge iodide byproducts .

Table 4: Optimized Coupling Conditions

| Condition | Outcome (Yield) | Key Reference |

|---|---|---|

| Pd(OAc)₂, SPhos | 85% | |

| Ag2CO3 additive | 90% (no dehalogenation) |

Q. How is this compound applied in synthesizing bioactive or functional materials?

Methodological Answer: Its halogen-rich structure enables diverse applications:

- Pharmaceutical Intermediates : Suzuki couplings to attach aryl groups for kinase inhibitors .

- Materials Science : Precursor for liquid crystals via Ullmann ether synthesis .

Table 5: Research Applications

| Application | Example Product | Methodology | Reference |

|---|---|---|---|

| Anticancer Agents | Biaryl-based inhibitors | Pd-catalyzed coupling | |

| OLED Materials | Fluorescent dyes | SNAr substitution |

Data Contradiction & Reproducibility

Q. How should researchers address conflicting reactivity data in cross-coupling studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.